PF-3774076

Catalog No.
S539247
CAS No.
1171824-96-6
M.F
C14H15ClN2O
M. Wt
262.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-3774076

CAS Number

1171824-96-6

Product Name

PF-3774076

IUPAC Name

2-[(1R)-5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl]-1H-imidazole

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

InChI

InChI=1S/C14H15ClN2O/c1-18-8-12-10-2-3-11(14-16-6-7-17-14)9(10)4-5-13(12)15/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m1/s1

InChI Key

CMNAOKMSNCWOHS-LLVKDONJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-3774076

The exact mass of the compound (R)-2-(5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl)-1H-imidazole is 262.0873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-3774076 (CAS 1171824-96-6) is a highly potent, CNS-penetrant indane 2-imidazole derivative that functions as a selective partial agonist at the human α1A-adrenoceptor. Designed to evaluate central mechanisms in the modulation of smooth muscle tone, it exhibits strong selectivity over α1B, α1D, and α2 adrenoceptor subtypes. In procurement and preclinical research, PF-3774076 is utilized as a specialized pharmacological tool compound to study stress urinary incontinence (SUI) pathways and the complex interplay between central and peripheral α1A-adrenoceptor activation. Its precise partial agonism, driven by an ortho-halogen structural modification, makes it a critical baseline material for distinguishing intrinsic efficacy (Emax) effects from full receptor activation in in vivo models [1].

Substituting PF-3774076 with common full α1A-adrenoceptor agonists (such as phenylephrine or A-61603) or peripherally restricted partial agonists fundamentally compromises experimental integrity in neuro-urological and cardiovascular models. Generic full agonists lack the attenuated intrinsic efficacy (Emax) required to prevent receptor overstimulation, while non-CNS-penetrant alternatives fail to engage the central mechanisms necessary for modulating peak urethral pressure via the central nervous system. Furthermore, unlike non-selective agents, PF-3774076’s specific indane 2-imidazole scaffold with a methylene spacer provides the strict α1B/α1D selectivity required to isolate α1A-mediated hemodynamics and urethral responses, making it an indispensable procurement choice for precise receptor sub-type profiling [1].

Receptor Subtype Selectivity Profile

PF-3774076 demonstrates high binding affinity and functional selectivity for the human α1A-adrenoceptor over the closely related α1B and α1D subtypes. When compared to non-selective α-agonists, PF-3774076 isolates α1A-mediated pathways without cross-activation of α1B/α1D receptors, which are responsible for distinct vascular and smooth muscle off-target effects. This selectivity is structurally driven by the methylene spacer and pendant substituents on the indane 2-imidazole core [1].

Evidence DimensionReceptor subtype selectivity
Target Compound DataHighly selective for α1A-adrenoceptor
Comparator Or BaselineNon-selective α1-agonists (e.g., phenylephrine)
Quantified DifferenceSignificant separation of binding affinity between α1A and α1B/α1D subtypes
ConditionsIn vitro radioligand binding and functional assays at human recombinant receptors

Procurement of this specific compound ensures researchers can isolate α1A-adrenoceptor responses without confounding data from α1B or α1D activation.

Modulation of Intrinsic Efficacy (Emax) via Partial Agonism

Unlike full α1A-adrenoceptor agonists such as A-61603, PF-3774076 functions as a partial agonist. The introduction of an ortho-halogen on the pendant group of the indane 2-imidazole scaffold specifically lowers the intrinsic efficacy (Emax). In comparative functional assays, PF-3774076 provides a sub-maximal receptor response, which is critical for studying physiological modulation without inducing the severe desensitization or extreme cardiovascular spikes associated with full agonists [1].

Evidence DimensionIntrinsic efficacy (Emax)
Target Compound DataPartial agonism (lowered Emax)
Comparator Or BaselineFull α1A agonists (e.g., A-61603)
Quantified DifferenceSub-maximal Emax compared to 100% activation by full agonists
ConditionsIn vitro functional efficacy assays

Buyers requiring a tool to study receptor modulation without triggering full downstream overstimulation must select this specific partial agonist.

Central Nervous System (CNS) Penetration and Urethral Pressure Modulation

PF-3774076 was specifically engineered for high CNS penetrance to target central α1A-adrenoceptors, differentiating it from peripherally restricted agents. In anesthetized female dog models, dose-dependent administration of PF-3774076 successfully increases peak urethral pressure across both proximal and distal portions via a central mechanism. While compounds like Ro 115-1240 (Dabuzalgron) also target α1A, PF-3774076 provides a distinct pharmacokinetic profile optimized for crossing the blood-brain barrier to evaluate central versus peripheral receptor activation [1].

Evidence DimensionMechanism of urethral pressure increase
Target Compound DataDose-dependent increase via CNS-penetrant central mechanism
Comparator Or BaselinePeripherally restricted α1A agonists
Quantified DifferenceActivation of central α1A receptors leading to proximal and distal urethral changes
ConditionsIn vivo anesthetized female dog model

For in vivo studies requiring blood-brain barrier traversal to study central adrenergic control of smooth muscle, PF-3774076 is a mandatory selection.

Cardiovascular Safety and Peripheral Activation Profiling

Despite its high selectivity and partial agonism, PF-3774076 activates both peripheral and central α1A-adrenoceptors in vivo, leading to observable cardiovascular events. When compared to the theoretical ideal of a purely uro-selective agent, PF-3774076 demonstrates that central α1A partial agonists still face challenges in separating urethral efficacy from blood pressure modulation. This makes PF-3774076 an essential benchmark compound for safety pharmacology, serving as a positive control for evaluating the cardiovascular liability of novel α1A-targeted therapies [1].

Evidence DimensionUrethral vs. Cardiovascular selectivity
Target Compound DataSimultaneous activation of urethral and cardiovascular α1A responses
Comparator Or BaselineIdeal uro-selective agents
Quantified DifferenceLack of complete separation between peak urethral pressure increases and cardiovascular events
ConditionsIn vivo models of cardiovascular function

Procurement teams sourcing benchmark compounds for safety pharmacology will use PF-3774076 to establish baseline cardiovascular liabilities in α1A drug discovery programs.

Preclinical Models of Stress Urinary Incontinence (SUI)

Due to its ability to increase peak urethral pressure via central mechanisms, PF-3774076 is highly suited for in vivo models of SUI. Researchers must select this compound over peripheral agonists to accurately map the central nervous system's role in adrenergic urethral control [1].

Adrenoceptor Subtype Selectivity Screening

PF-3774076 is an ideal reference standard in high-throughput radioligand binding and functional assays. Its strong selectivity for α1A over α1B and α1D subtypes makes it a reliable tool for validating the specificity of novel adrenergic receptor modulators [1].

Safety Pharmacology and Cardiovascular Benchmarking

Because PF-3774076 fails to completely separate urethral efficacy from cardiovascular events, it serves as a crucial positive control in safety pharmacology. It is used to benchmark the hemodynamic side effects (e.g., blood pressure changes) of centrally acting α1A partial agonists during drug development [1].

Structural Activity Relationship (SAR) Studies of Indane 2-Imidazoles

As a characterized indane 2-imidazole with an ortho-halogen modification that lowers Emax, PF-3774076 is a critical baseline compound for medicinal chemistry programs. It is used to study how methylene spacers and pendant heterocycles influence GPCR intrinsic efficacy and CNS penetrance [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

262.0872908 Da

Monoisotopic Mass

262.0872908 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Conlon K, Christy C, Westbrook S, Whitlock G, Roberts L, Stobie A, McMurray G. Pharmacological properties of 2-((R-5-chloro-4-methoxymethylindan-1-yl)-1H-imidazole (PF-3774076), a novel and selective alpha1A-adrenergic partial agonist, in in vitro and in vivo models of urethral function. J Pharmacol Exp Ther. 2009 Sep;330(3):892-901. doi: 10.1124/jpet.109.154963. Epub 2009 Jun 4. PubMed PMID: 19498105.

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